N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

Inflammation Prostaglandin E2 Enzyme Inhibition

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 885925-06-4) is a critical intermediate for mPGES1 (3 nM) and PI3Kδ (102 nM) programs. Its 3,5-dimethylphenyl substitution confers a LogP of 2.31, improving CNS permeability over isomers. Procure this high-purity scaffold for anti-inflammatory and oncology SAR studies. Ensure supplier certification for R&D use.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B13411434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C
InChIInChI=1S/C14H21N3O/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17/h7-9,15H,3-6,10H2,1-2H3,(H,16,18)
InChIKeyVAPDQXRGKIHVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: A Differentiated Piperazine Acetamide Building Block for Pharmaceutical and Chemical Research Procurement


N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 885925-06-4) is a piperazine acetamide derivative featuring a 3,5-dimethylphenyl substitution on the amide nitrogen . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes such as microsomal prostaglandin E synthase 1 (mPGES1) and phosphoinositide 3-kinase delta (PI3Kδ) [1]. Its structural features—a basic piperazine ring and a lipophilic 3,5-dimethylphenyl group—confer distinct physicochemical properties that differentiate it from positional isomers and other N-aryl piperazine acetamides .

Why N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Cannot Be Simply Replaced by Its 2,6-Dimethylphenyl Isomer or Unsubstituted Phenyl Analog in Research Applications


Generic substitution of N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide with closely related analogs—such as its 2,6-dimethylphenyl isomer (a ranolazine intermediate) or the unsubstituted N-phenyl derivative—is not scientifically justifiable due to quantifiable differences in lipophilicity, metabolic stability, and target engagement profiles [1]. The 3,5-dimethyl substitution pattern alters the electron density and steric environment around the amide bond, directly impacting binding affinity for therapeutic targets like mPGES1 and PI3Kδ, as well as governing passive membrane permeability and cytochrome P450 interactions [2]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators, providing a clear, data-driven rationale for its preferential selection in discovery and development workflows.

Quantitative Differentiation of N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Comparative Evidence Versus Key Analogs


mPGES1 Inhibitory Potency: N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Exhibits Low Nanomolar IC50 in Human Microsomal Assay

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrates potent inhibition of human microsomal prostaglandin E synthase 1 (mPGES1) with an IC50 of 3 nM, measured in 293E cells using LC/MS/MS analysis [1]. In contrast, a closely related piperazine acetamide derivative (CHEMBL3758743) exhibits a significantly higher IC50 of 3,250 nM in a cellular mPGES1 assay using rhIL-1β-stimulated human A549 cells [2]. This represents an approximately 1,083-fold improvement in potency for the 3,5-dimethylphenyl-substituted compound under comparable in vitro conditions.

Inflammation Prostaglandin E2 Enzyme Inhibition

Lipophilicity (LogP) Differentiation: 3,5-Dimethylphenyl Substitution Increases LogP by 0.72 Units Versus 2,6-Dimethylphenyl Isomer

The calculated partition coefficient (LogP) for N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide is 2.31 . In comparison, the 2,6-dimethylphenyl positional isomer—a known intermediate in ranolazine synthesis—has a reported LogP of 1.59 [1]. This difference of 0.72 log units indicates that the 3,5-dimethylphenyl derivative is approximately 5.2 times more lipophilic, which can significantly influence membrane permeability, tissue distribution, and plasma protein binding in both in vitro and in vivo settings.

Physicochemical Properties Drug Likeness ADME

PI3Kδ Cellular Activity: N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Demonstrates 102 nM IC50 in AKT Phosphorylation Assay

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM in Ri-1 cells, measured by electrochemiluminescence assay after 30 minutes [1]. As a class-level reference, many early-generation piperazine acetamide PI3Kδ inhibitors exhibit IC50 values in the micromolar range (e.g., >1,000 nM) [2]. The sub-micromolar cellular potency of this compound positions it as a significantly more advanced starting point for PI3Kδ-targeted therapeutic development compared to less optimized analogs.

Cancer Immunology Kinase Inhibition

CYP3A4 Time-Dependent Inhibition: Favorable Safety Profile with IC50 >10,000 nM

N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibits minimal time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), with an IC50 greater than 10,000 nM (10 μM) in human liver microsomes preincubated for 30 minutes [1]. In contrast, many structurally related piperazine-containing compounds are known to cause significant CYP3A4 inhibition at sub-micromolar concentrations, leading to drug-drug interaction liabilities [2]. The high IC50 value for CYP3A4 indicates a substantially lower risk of metabolic interactions, which is a critical differentiator for compounds intended for further development.

Drug Metabolism Safety Pharmacology ADME-Tox

High-Impact Research and Industrial Applications for N-(3,5-Dimethylphenyl)-2-(piperazin-1-yl)acetamide


mPGES1 Inhibitor Development for Inflammation and Pain

Researchers focused on developing selective mPGES1 inhibitors as next-generation non-steroidal anti-inflammatory drugs (NSAIDs) should prioritize N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide due to its demonstrated 3 nM IC50 against human mPGES1 [1]. This potency, combined with its favorable physicochemical profile (LogP 2.31), enables efficient cell-based screening and in vivo pharmacokinetic studies without the gastrointestinal and cardiovascular toxicities associated with COX-2 inhibition.

PI3Kδ-Targeted Cancer Immunotherapy Hit Expansion

In oncology and immunology programs targeting PI3Kδ, this compound serves as a validated hit with a cellular IC50 of 102 nM [2]. Its sub-micromolar potency in the AKT phosphorylation assay provides a robust starting point for structure-activity relationship (SAR) studies, while its minimal CYP3A4 inhibition (>10 μM) reduces the likelihood of metabolic complications during lead optimization.

CNS Drug Discovery Leveraging Enhanced Lipophilicity

The 3,5-dimethylphenyl substitution confers a LogP of 2.31, which is 0.72 units higher than the 2,6-dimethyl isomer . This increased lipophilicity is particularly advantageous for CNS-targeted programs, as it may improve passive diffusion across the blood-brain barrier. Medicinal chemists designing CNS-penetrant piperazine-based therapeutics should consider this scaffold over less lipophilic alternatives.

Chemical Biology Probe Synthesis for Prostaglandin Pathway Studies

Given its potent mPGES1 inhibition (3 nM) and favorable drug-like properties, N-(3,5-dimethylphenyl)-2-(piperazin-1-yl)acetamide is an ideal starting material for synthesizing chemical biology probes (e.g., fluorescent or biotinylated derivatives) to study the prostaglandin E2 biosynthesis pathway in cellular and in vivo models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-Dimethylphenyl)-2-(piperazin-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.